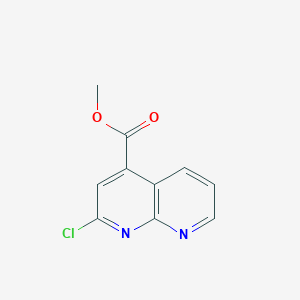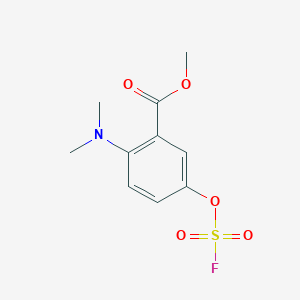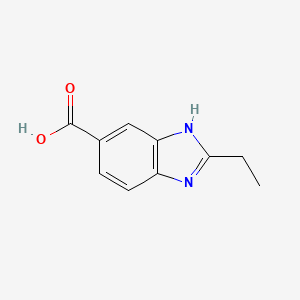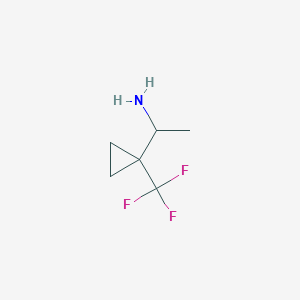![molecular formula C19H19F2N5O2 B3013440 N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide CAS No. 1172703-78-4](/img/structure/B3013440.png)
N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide" is a derivative of the 3,5-diphenyl-1H-pyrazole class. While the provided papers do not directly discuss this specific compound, they do provide insight into the broader category of 3,5-diphenyl-1H-pyrazole derivatives, which are known for their pharmacological properties. These derivatives have been synthesized and evaluated for various biological activities, including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in preclinical models .
Synthesis Analysis
The synthesis of related 3,5-diphenyl-1H-pyrazole derivatives typically involves starting materials such as 4-benzoyloxy-3,5-diphenyl-1H-pyrazole or 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid. These precursors are then further modified to produce N,N-disubstituted propanamides and propanamines . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied to introduce the 3,4-difluorophenyl and pyrimidinyl substituents.
Molecular Structure Analysis
The molecular structure of 3,5-diphenyl-1H-pyrazole derivatives is characterized by the presence of a pyrazole ring substituted with various functional groups that confer distinct chemical properties and biological activities. The specific substituents on the pyrazole ring, such as the 3,4-difluorophenyl and pyrimidinyl groups in the compound of interest, are likely to influence its binding affinity to biological targets and, consequently, its pharmacological profile .
Chemical Reactions Analysis
The chemical reactivity of 3,5-diphenyl-1H-pyrazole derivatives is influenced by the electronic and steric effects of the substituents attached to the pyrazole core. The presence of electron-withdrawing groups, such as the difluorophenyl moiety, could affect the electrophilic and nucleophilic properties of the compound, potentially altering its reactivity in chemical transformations or interactions with biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-diphenyl-1H-pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of specific substituents can modulate these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. For instance, the lipophilicity conferred by the methyl and difluorophenyl groups could influence the compound's ability to cross biological membranes and reach its site of action .
Applications De Recherche Scientifique
Antidepressant Potential
Research has explored compounds with diphenylpyrazole and pyrimidinyl moieties for their potential as antidepressants. For example, compounds identified through structure-activity relationship (SAR) studies have shown promise with reduced side effects compared to traditional antidepressants. This indicates the potential for developing new therapeutic agents targeting mental health disorders (Bailey et al., 1985).
Antimicrobial and Insecticidal Applications
Compounds integrating pyrimidine and pyrazole frameworks have been synthesized and evaluated for their insecticidal and antibacterial potential. This research underscores the potential for developing new pesticides and antibacterial agents to address agricultural pests and microbial resistance (Deohate & Palaspagar, 2020).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and thiadiazole derivatives, which incorporate pyrimidine rings, have been reported. These studies contribute to the chemical knowledge base, enabling the design of compounds with specific biological activities (Farag et al., 2009).
Herbicidal Activity
Research into compounds with pyrimidinyl and thiadiazolyl moieties has shown effectiveness in herbicidal activity, highlighting the potential for developing new herbicides to enhance agricultural productivity (Liu et al., 2008).
Coordination Chemistry and Material Science
Studies on the coordination chemistry of palladium and platinum with ligands derived from pyrazole and pyrimidine have been conducted. These studies have implications for the development of new materials and catalysts in industrial processes (Palombo et al., 2019).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O2/c1-10-8-18(28)24-19(22-10)26-12(3)14(11(2)25-26)5-7-17(27)23-13-4-6-15(20)16(21)9-13/h4,6,8-9H,5,7H2,1-3H3,(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPQVXFGXOBXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

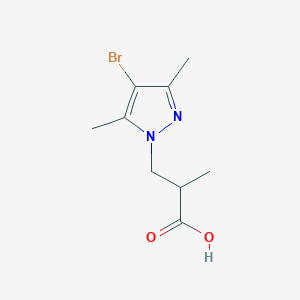

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
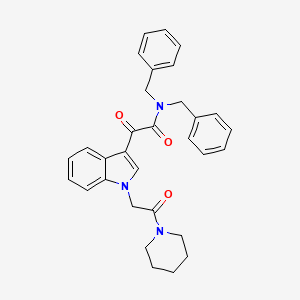
![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)
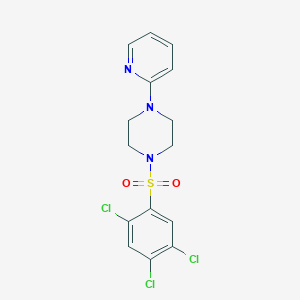
![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

